molecular formula C9H8N2O3 B172569 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 17288-36-7

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B172569
Key on ui cas rn: 17288-36-7
M. Wt: 192.17 g/mol
InChI Key: FDTMPCXUIHRSEB-UHFFFAOYSA-N
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Patent
US08658794B2

Procedure details

To 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1 g, 5.20 mmol) in methanol (100 ml) was added sulfuric acid (0.014 ml, 0.260 mmol). The resulting solution was heated to reflux and stirred at this temperature overnight. Then extra sulfuric acid (0.277 ml, 5.20 mmol) was added and heated at reflux for five days. The heating was stopped and the reaction mixture was concentrated to a smaller volume. The resulting suspension was diluted with ethyl acetate and washed with an aqueous saturated sodium hydrogen carbonate solution. The aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to give methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (910 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.014 mL
Type
catalyst
Reaction Step One
Quantity
0.277 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[NH:9][C:6]2=[CH:7][N:8]=1.S(=O)(=O)(O)O.[CH3:20]O>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([O:14][CH3:20])=[O:13])[NH:9][C:6]2=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(=CN1)NC(=C2)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
0.014 mL
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.277 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five days
Duration
5 d
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to a smaller volume
ADDITION
Type
ADDITION
Details
The resulting suspension was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous saturated sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C(=CN1)NC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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